![molecular formula C8H9ClN2O2 B1585373 Ethyl 3-amino-5-chloropicolinate CAS No. 27330-35-4](/img/structure/B1585373.png)
Ethyl 3-amino-5-chloropicolinate
Overview
Description
Ethyl 3-amino-5-chloropicolinate (EAC) is an organic compound belonging to the class of pyridines. It is a colorless, water-soluble solid that is widely used in the scientific community for its various applications. EAC is a versatile compound that has many applications in the field of organic synthesis, medicinal chemistry, and biochemistry. It is an important reagent in the synthesis of various compounds, and it is also used as a catalyst in organic reactions. Additionally, EAC has been studied for its potential use in a variety of biochemical and physiological processes, such as drug metabolism and enzyme inhibition.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-amino-5-chloropicolinate plays a critical role in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of camptothecin analogues, which are significant in cancer research. The process involves a series of reactions, including esterification, hydrolysis, and cyclization, to produce complex heterocyclic structures (Kametani, 1970).
Development of Molluscicidal Properties
Research has also explored the use of ethyl 3-amino-5-chloropicolinate in developing compounds with molluscicidal properties. These properties are particularly relevant in controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Anticancer Agent Synthesis
The compound has been used in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation of cultured cells and the survival of mice bearing leukemia, indicating their potential as therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Photovoltaic Properties
Ethyl 3-amino-5-chloropicolinate derivatives have been studied for their photovoltaic properties. These studies involve the fabrication of organic–inorganic photodiode devices, indicating potential applications in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
Agricultural Applications
The compound has been investigated for its effects on latex flow in plants like Hevea Brasiliensis. Such studies provide insights into the agricultural applications of ethyl 3-amino-5-chloropicolinate, especially in improving the yield of natural rubber (Abraham, Wycherley, & Pakianathan, 1972).
properties
IUPAC Name |
ethyl 3-amino-5-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZPCGKVPOZMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302573 | |
Record name | Ethyl 3-amino-5-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-chloropicolinate | |
CAS RN |
27330-35-4 | |
Record name | 27330-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-amino-5-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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